![molecular formula C6H10Cl3NOSi B12521771 N-[3-(Trichlorosilyl)propyl]prop-2-enamide CAS No. 676251-64-2](/img/structure/B12521771.png)
N-[3-(Trichlorosilyl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trichlorosilyl)propyl]prop-2-enamide: is an organosilicon compound that features a trichlorosilyl group attached to a propyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trichlorosilyl)propyl]prop-2-enamide typically involves the reaction of 3-(trichlorosilyl)propylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:
[ \text{3-(Trichlorosilyl)propylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert atmosphere and controlled temperature is crucial to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Trichlorosilyl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Polymerization: The prop-2-enamide moiety can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Polymerization: Radical initiators or catalysts under controlled temperature and pressure.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Organosilicon compounds with different functional groups.
Polymerization: Polymers with specific mechanical and chemical properties.
Scientific Research Applications
Chemistry: N-[3-(Trichlorosilyl)propyl]prop-2-enamide is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to introduce silicon-containing functional groups.
Biology and Medicine: This compound is explored for its potential use in drug delivery systems and biomedical devices due to its ability to form stable bonds with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It is also utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[3-(Trichlorosilyl)propyl]prop-2-enamide involves the interaction of the trichlorosilyl group with various substrates. The trichlorosilyl group can form strong covalent bonds with oxygen, nitrogen, and other nucleophilic atoms, leading to the formation of stable organosilicon compounds. The prop-2-enamide moiety can participate in polymerization reactions, contributing to the formation of polymers with unique properties.
Comparison with Similar Compounds
- 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Comparison: N-[3-(Trichlorosilyl)propyl]prop-2-enamide is unique due to the presence of both the trichlorosilyl group and the prop-2-enamide moiety This combination allows for a wide range of chemical reactions and applications
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows for diverse reactions and applications, making it a valuable compound for scientific research and industrial development.
Properties
CAS No. |
676251-64-2 |
|---|---|
Molecular Formula |
C6H10Cl3NOSi |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
N-(3-trichlorosilylpropyl)prop-2-enamide |
InChI |
InChI=1S/C6H10Cl3NOSi/c1-2-6(11)10-4-3-5-12(7,8)9/h2H,1,3-5H2,(H,10,11) |
InChI Key |
NZEPUWZWQYCHLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


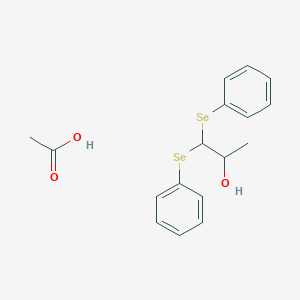
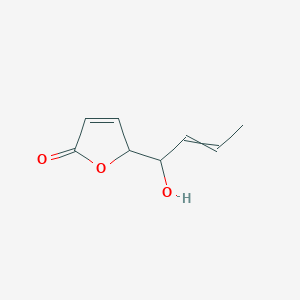
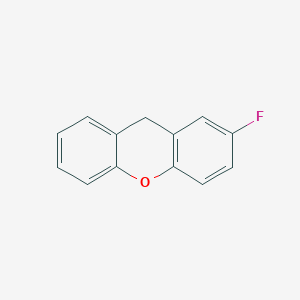
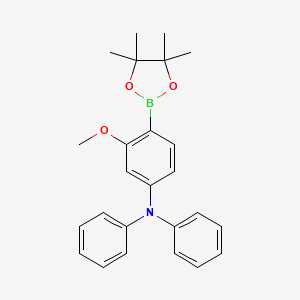
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)

![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
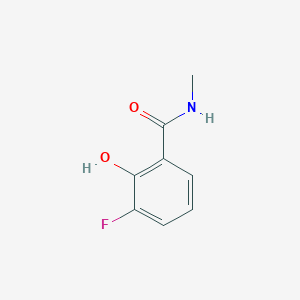
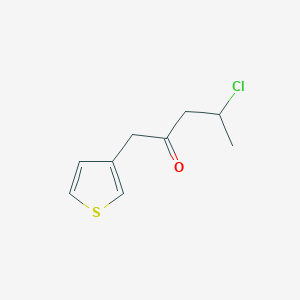
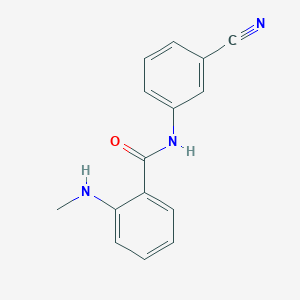
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
